N-Allyl-N-tert-butylamine
Overview
Description
N-Allyl-N-tert-butylamine is a compound with the molecular formula C7H15N . It is also known by other names such as N-tert-Butylallylamine and 2-methyl-N-prop-2-enylpropan-2-amine .
Molecular Structure Analysis
The molecular structure of N-Allyl-N-tert-butylamine includes a prop-2-enyl group (allyl group) and a tert-butyl group attached to a nitrogen atom . The compound has a molecular weight of 113.20 g/mol .
Physical And Chemical Properties Analysis
N-Allyl-N-tert-butylamine is a liquid at room temperature . It has a molecular weight of 113.20 g/mol, a computed XLogP3-AA value of 1.4, and a topological polar surface area of 12 Ų . It also has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .
Scientific Research Applications
Proteomics Research
“N-Allyl-N-tert-butylamine” is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used in various proteomic techniques such as mass spectrometry, protein-protein interaction studies, and post-translational modification analysis.
Synthesis of N-Heterocycles via Sulfinimines
“N-Allyl-N-tert-butylamine” has applications in the synthesis of N-heterocycles via sulfinimines . Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
Synthesis of β-Amino Ketones
The utility of N-tert-butanesulfinyl aldimines as chiral imines in decarboxylative Mannich reactions was investigated to synthesise β-amino ketones with good diastereocontrol and yields . This methodology was applied in the synthesis of β-amino ketones, which are important building blocks in organic synthesis and medicinal chemistry .
Synthesis of N-tert-butyl Amides
“N-Allyl-N-tert-butylamine” can be used in the synthesis of N-tert-butyl amides . The N-tert-butyl amide group is found in many drugs such as finasteride, nelfinavir, and CPI-1189 . Finasteride is used to treat benign prostatic hyperplasia. As a protease inhibitor, nelfinavir has been developed as a component in the treatment of HIV .
Ritter Reaction
“N-Allyl-N-tert-butylamine” can be used in the Ritter reaction . The Ritter reaction is a method used to convert nitriles into N-tert-butyl amides. This reaction is often used in the synthesis of pharmaceuticals and other organic compounds .
Synthesis of Therapeutically Applicable Compounds
“N-Allyl-N-tert-butylamine” can be used in the synthesis of therapeutically applicable compounds . These compounds can be used in the development of new drugs and treatments for various diseases .
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
The mode of action of N-Allyl-N-tert-butylamine is primarily through its involvement in chemical reactions. For instance, it has been used in the synthesis of various medium-sized N-heterocycles of pharmaceutical relevance . The compound undergoes a series of reactions, including aza-Claisen rearrangement, C–H functionalization, C–N coupling, and cyclization .
Biochemical Pathways
The biochemical pathways involving N-Allyl-N-tert-butylamine are primarily related to its role in the synthesis of N-heterocycles. These heterocycles are important in pharmaceutical applications due to their bioactivities .
Result of Action
The primary result of N-Allyl-N-tert-butylamine’s action is the synthesis of various medium-sized N-heterocycles. These heterocycles have pharmaceutical relevance and exhibit bioactivities .
Action Environment
The action of N-Allyl-N-tert-butylamine can be influenced by various environmental factors. For instance, the yield of the target product in a reaction involving N-Allyl-N-tert-butylamine can significantly decrease with certain catalyst loadings . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of n-allyl-n-tert-butylamine .
properties
IUPAC Name |
2-methyl-N-prop-2-enylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-5-6-8-7(2,3)4/h5,8H,1,6H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFOQCKFSUMLET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340681 | |
Record name | N-tert-Butylallylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-N-tert-butylamine | |
CAS RN |
16486-68-3 | |
Record name | N-tert-Butylallylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Allyl-N-tert-butylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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